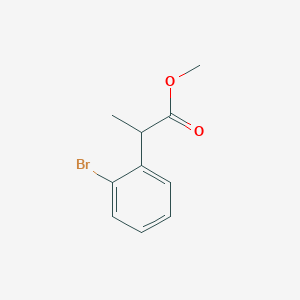

Methyl 2-(2-bromophenyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

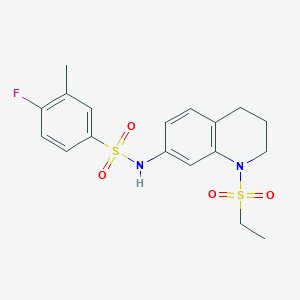

“Methyl 2-(2-bromophenyl)propanoate” is a chemical compound with the molecular formula C10H11BrO2 . It is a liquid at room temperature .

Molecular Structure Analysis

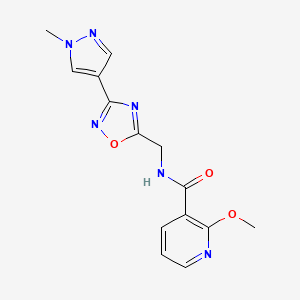

The molecular structure of “this compound” consists of a methyl ester group attached to a 2-bromophenyl group . The bromine atom is attached to the second carbon of the phenyl ring .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions due to the presence of the bromine atom, which can act as a leaving group, and the ester group, which can undergo nucleophilic attack. For example, it can undergo a base-mediated decarboxylative annulation with ynones .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 243.1 .科学的研究の応用

Synthesis of Phenolic Compounds

A study by Ren et al. (2021) in "Phytochemistry Letters" explored the synthesis of new phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from the tender leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities in macrophage cells, suggesting potential for anti-inflammatory research applications (Ren et al., 2021).

Production of Polymethyl Methacrylates

Methyl propanoate, an important precursor for polymethyl methacrylates, was investigated using Baeyer-Villiger monooxygenases (BVMOs) in a study by van Beek et al. (2014) in "Chemical Communications". This research showed that BVMOs can produce methyl propanoate, indicating its potential in industrial applications (van Beek et al., 2014).

Synthesis of Alkaloids

In a study by Davies et al. (2018) in the "Journal of Natural Products", the asymmetric syntheses of Hancock alkaloids were achieved, using a compound structurally related to methyl 2-(2-bromophenyl)propanoate. These syntheses contribute to the development of complex organic compounds with potential pharmacological applications (Davies et al., 2018).

Synthesis of Selenium and Tellurium Derivatives

Singh et al. (2018) in the "Journal of Organometallic Chemistry" explored the synthesis of selenium and tellurium derivatives using methyl 2-(2-bromoacetamido)propanoate. This research provides insights into the formation of organometallic compounds for potential use in various chemical applications (Singh et al., 2018).

Enantioseparation of Isomeric Acids

A study by Jin et al. (2020) in the "Journal of Chromatography A" focused on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids. This research is significant in the field of chirality, which is crucial in pharmaceutical and chemical research (Jin et al., 2020).

作用機序

The mechanism of action of “Methyl 2-(2-bromophenyl)propanoate” in chemical reactions often involves the bromine atom acting as a leaving group or the ester group undergoing nucleophilic attack . In a base-mediated decarboxylative annulation with ynones, the reaction proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .

特性

IUPAC Name |

methyl 2-(2-bromophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRRZBSMJSVWMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)

![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)

![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)